An In-depth Technical Guide to 6-(Phenylsulfonyl)pyridine-3-sulfonamide
An In-depth Technical Guide to 6-(Phenylsulfonyl)pyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Phenylsulfonyl)pyridine-3-sulfonamide is a heterocyclic sulfonamide derivative. While specific research on this particular molecule is limited, the broader class of pyridine-3-sulfonamides has garnered significant attention in medicinal chemistry. This guide provides a comprehensive overview of 6-(Phenylsulfonyl)pyridine-3-sulfonamide, including its chemical properties and a hypothesized synthetic route. Drawing from extensive research on structurally related analogs, this document details the potential biological activities, mechanisms of action, and relevant experimental protocols, with a particular focus on carbonic anhydrase inhibition. All quantitative data from related compounds is presented in structured tables for comparative analysis, and key concepts are visualized through diagrams to facilitate understanding.
Chemical Properties
Basic chemical information for 6-(Phenylsulfonyl)pyridine-3-sulfonamide is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 64356-48-5 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₄S₂ | [1] |
| Molecular Weight | 298.34 g/mol | [1] |
| SMILES Code | O=S(C1=CC=C(S(=O)(C2=CC=CC=C2)=O)N=C1)(N) | [1] |
Synthesis
Hypothesized Synthetic Pathway
A potential two-step synthesis could involve the chlorosulfonylation of a suitable pyridine precursor followed by amination.
Caption: Hypothesized synthesis of 6-(Phenylsulfonyl)pyridine-3-sulfonamide.
General Experimental Protocol (Hypothetical)
Step 1: Synthesis of 6-(Phenylsulfonyl)pyridine-3-sulfonyl chloride
A starting material, 6-phenylsulfonylpyridine, could be subjected to chlorosulfonylation using an excess of chlorosulfonic acid at an elevated temperature. The reaction mixture would then be carefully quenched with ice, and the resulting solid precipitate, the sulfonyl chloride intermediate, would be filtered, washed, and dried.
Step 2: Synthesis of 6-(Phenylsulfonyl)pyridine-3-sulfonamide
The crude 6-(phenylsulfonyl)pyridine-3-sulfonyl chloride would be dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). An excess of an ammonia source, such as aqueous ammonia or a solution of ammonia in an organic solvent, would be added dropwise at a reduced temperature (e.g., 0 °C). The reaction would be stirred for a specified period at room temperature to allow for the completion of the amination. The final product would then be isolated through extraction and purified using techniques like column chromatography or recrystallization.[3]
Biological Activity and Mechanism of Action
While there is a lack of specific biological data for 6-(Phenylsulfonyl)pyridine-3-sulfonamide, the pyridine-3-sulfonamide scaffold is a well-established pharmacophore. The biological activities of this class of compounds are diverse, with two prominent areas of investigation being antibacterial action and carbonic anhydrase inhibition.[5][6]
Antibacterial Activity (General Sulfonamide Mechanism)
Sulfonamides are a class of synthetic bacteriostatic antibiotics.[7] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[8][9] Bacteria rely on this pathway to produce tetrahydrofolate, a vital precursor for the synthesis of nucleic acids (DNA and RNA). By acting as a structural analog of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, thereby halting bacterial growth and replication.[10] Mammalian cells are generally unaffected as they obtain folic acid from their diet and lack the DHPS enzyme.[8]
Caption: General mechanism of action of sulfonamide antibiotics.
Carbonic Anhydrase Inhibition
A significant area of research for pyridine-3-sulfonamide derivatives is their activity as inhibitors of carbonic anhydrases (CAs).[6][11] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[5][12]
The inhibitory mechanism of sulfonamides against CAs involves the coordination of the deprotonated sulfonamide group (SO₂NH⁻) to the zinc ion (Zn²⁺) located in the enzyme's active site. This binding displaces a water or hydroxide molecule that is essential for the catalytic activity, thereby inhibiting the enzyme.[12]
While no inhibition data exists for 6-(phenylsulfonyl)pyridine-3-sulfonamide, studies on structurally similar 4-substituted pyridine-3-sulfonamides and pyrazolo[4,3-c]pyridine sulfonamides have demonstrated potent inhibitory activity against various human (hCA) and bacterial CA isoforms.[6][12][13][14]
The following tables summarize the inhibition constants (Ki) of various pyridine-3-sulfonamide analogs against different carbonic anhydrase isoforms.
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Pyrazolo[4,3-c]pyridine Sulfonamides [6][11]
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 1f | 45.6 | 8.9 | 25.8 | 4.7 |
| 1g | 35.8 | 15.7 | 33.5 | 5.1 |
| 1h | 29.9 | 22.3 | 41.2 | 6.3 |
| 1k | 41.2 | 19.8 | 39.1 | 5.9 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by 4-Substituted Pyridine-3-Sulfonamides [12][13]
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 3 | >10000 | 271 | 137 | 91 |
| 4 | >10000 | 452 | 210 | 155 |
| 5 | >10000 | 389 | 185 | 123 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Table 3: Inhibition of Bacterial β-Carbonic Anhydrases by Pyrazolo[4,3-c]pyridine Sulfonamides [6]
| Compound | E. coli β-CA Ki (nM) | B. pseudomallei β-CA Ki (nM) |
| 1j | 94.9 | 96.4 |
| Acetazolamide (Standard) | 227 | 745 |
The inhibitory activity of the sulfonamides against various CA isoforms is typically determined using a stopped-flow instrument to measure the enzyme-catalyzed CO₂ hydration.
-
Preparation of Solutions: A buffer solution (e.g., Tris-HCl) is prepared, and the purified CA enzyme is added to a specific concentration. The inhibitor solutions are prepared in a suitable solvent (e.g., DMSO) at various concentrations.
-
Assay Procedure: The enzyme and inhibitor solutions are pre-incubated for a set time to allow for binding. This mixture is then rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The progress of the reaction is monitored by observing the change in pH using a colorimetric indicator (e.g., phenol red) at a specific wavelength. The initial rates of the reaction are recorded.
-
Data Analysis: The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the enzyme activity against the inhibitor concentration. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Pharmacokinetics
There is a significant lack of pharmacokinetic data for 6-(phenylsulfonyl)pyridine-3-sulfonamide and even for the broader class of pyridine sulfonamides. A very early study on 2-(aminoethanesulfonylamino)pyridine, a related compound, provided a preliminary investigation into its absorption, excretion, and metabolism, but detailed parameters were not reported.[15] Generally, the pharmacokinetic properties of sulfonamides can be influenced by factors such as their pKa, lipophilicity, and plasma protein binding.
Conclusion
6-(Phenylsulfonyl)pyridine-3-sulfonamide is a molecule for which direct experimental data is scarce. However, by examining the extensive research on the pyridine-3-sulfonamide scaffold, we can infer its potential as a biologically active compound. The primary mechanism of action for this class of molecules is either as an antibacterial agent through the inhibition of dihydropteroate synthase or as a potent inhibitor of carbonic anhydrase isoenzymes. The latter has been a particularly fruitful area of research, with numerous analogs demonstrating significant inhibitory activity. Further investigation into the synthesis and biological evaluation of 6-(phenylsulfonyl)pyridine-3-sulfonamide is warranted to fully elucidate its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a solid foundation for such future research endeavors.
References
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- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition studies of Brucella suis β-carbonic anhydrases with a series of 4-substituted pyridine-3-sulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biopharmaceutical studies on 2-(aminoethanesulfonylamino)pyridine and related compounds. I. Absorption, excretion, metabolism, and preliminary pharmacological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
